molecular formula C15H11ClN2O2S B5587214 N-1,3-benzothiazol-2-yl-2-(2-chlorophenoxy)acetamide

N-1,3-benzothiazol-2-yl-2-(2-chlorophenoxy)acetamide

Cat. No. B5587214
M. Wt: 318.8 g/mol
InChI Key: MYYPWTRHERXSGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzothiazole acetamide derivatives often involves condensation reactions facilitated by carbodiimide condensation catalysis, providing a convenient and efficient method for their preparation. For example, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were synthesized using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, showcasing the versatility of benzothiazole derivatives in synthetic chemistry (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives can be elucidated using various spectroscopic techniques, including IR, 1H NMR, and X-ray diffraction. For instance, the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine in the synthesis of related compounds was confirmed by single-crystal X-ray diffraction, highlighting the importance of molecular structure determination in understanding the properties and reactivity of these compounds (Yu et al., 2014).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, enabling the synthesis of a wide range of compounds with different properties. The functional groups attached to the benzothiazole core, such as acetamides, significantly influence their chemical reactivity and interactions. The synthesis processes often involve nucleophilic substitution reactions, highlighting the chemical versatility of these compounds.

Physical Properties Analysis

The physical properties of benzothiazole acetamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties can be influenced by the nature of the substituents attached to the benzothiazole ring and are typically characterized using techniques like X-ray crystallography and spectroscopy.

Chemical Properties Analysis

The chemical properties, including acidity (pKa), reactivity, and stability of benzothiazole acetamide derivatives, are defined by their molecular structure. For example, the pKa values of newly synthesized N-(benzothiazole-2-yl) acetamide derivative compounds were determined via UV spectroscopic studies, indicating the influence of the nitrogen atoms in the imidazole and benzothiazole rings on their acidity (Duran & Canbaz, 2013).

Safety and Hazards

Sigma-Aldrich provides N-1,3-benzothiazol-2-yl-2-(2-chlorophenoxy)acetamide to early discovery researchers as part of a collection of rare and unique chemicals. The company does not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-10-5-1-3-7-12(10)20-9-14(19)18-15-17-11-6-2-4-8-13(11)21-15/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYPWTRHERXSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide

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